9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-
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Overview
Description
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound is a key intermediate in the synthesis of various heterocyclic structures, which are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- typically involves multi-step reactions. One efficient approach utilizes a three-step sequence:
Metalation of 1,2,4-triazines:
Cyclization: This step involves the formation of the indeno-pyrimidinone core structure.
Functionalization: Introduction of the phenyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step organic synthesis protocols, often involving metal-catalyzed reactions and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It is explored for its potential pharmacological activities, such as non-peptide NK1 antagonists.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems
Mechanism of Action
The mechanism of action of 9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9H-Indeno[2,1-b]pyridin-9-one: Another heterocyclic compound with similar structural features.
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A compound with a similar indeno core but different functional groups.
2-Methylindeno[2,1-d]pyrimidin-9-one: A methyl-substituted analog of the compound .
Uniqueness
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- is unique due to its specific structural features and potential pharmacological activities. Its phenyl group at the 2-position and the indeno-pyrimidinone core structure contribute to its distinct chemical and biological properties.
Properties
CAS No. |
213837-38-8 |
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Molecular Formula |
C17H10N2O |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-phenylindeno[2,1-d]pyrimidin-9-one |
InChI |
InChI=1S/C17H10N2O/c20-16-13-9-5-4-8-12(13)14-10-18-17(19-15(14)16)11-6-2-1-3-7-11/h1-10H |
InChI Key |
ZPFBYRRSJUZGJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C4=CC=CC=C4C(=O)C3=N2 |
Origin of Product |
United States |
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